molecular formula C7H13ClO B13706262 [(Chloromethoxy)methyl]cyclopentane

[(Chloromethoxy)methyl]cyclopentane

Cat. No.: B13706262
M. Wt: 148.63 g/mol
InChI Key: BKQXHFPPYQHRRC-UHFFFAOYSA-N
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Description

[(Chloromethoxy)methyl]cyclopentane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chloromethoxy group attached to a methyl group, which is further bonded to a cyclopentane ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Chloromethoxy)methyl]cyclopentane can be achieved through several methods. One common approach involves the reaction of cyclopentane with chloromethyl methyl ether (MOMCl) under specific conditions. The reaction typically requires the presence of a strong base, such as sodium hydride (NaH), to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves the continuous depolymerization and hydrogenation of dicyclopentadiene. The process includes the decomposition of dicyclopentadiene at high temperatures (160 to 400°C) in the presence of hydrogen gas and a diluting agent. The resulting cyclopentadiene is then hydrogenated in a fixed bed reactor to form cyclopentane, which is subsequently chloromethylated to produce this compound .

Chemical Reactions Analysis

Types of Reactions

[(Chloromethoxy)methyl]cyclopentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the chloromethoxy group to a hydroxyl group.

    Substitution: The chloromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.

Major Products

The major products formed from these reactions include alcohols, ketones, and various substituted cyclopentane derivatives.

Scientific Research Applications

[(Chloromethoxy)methyl]cyclopentane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [(Chloromethoxy)methyl]cyclopentane involves its interaction with specific molecular targets. The chloromethoxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

[(Chloromethoxy)methyl]cyclopentane can be compared with other cycloalkane derivatives, such as:

    Cyclopentane: A simple cycloalkane with no substituents.

    Methylcyclopentane: A cyclopentane ring with a methyl group attached.

    Chlorocyclopentane: A cyclopentane ring with a chlorine atom attached.

The presence of the chloromethoxy group in this compound imparts unique chemical properties and reactivity compared to these similar compounds .

Properties

Molecular Formula

C7H13ClO

Molecular Weight

148.63 g/mol

IUPAC Name

chloromethoxymethylcyclopentane

InChI

InChI=1S/C7H13ClO/c8-6-9-5-7-3-1-2-4-7/h7H,1-6H2

InChI Key

BKQXHFPPYQHRRC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COCCl

Origin of Product

United States

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